molecular formula C6H5Cl2NO3S B1655367 3,5-Dichloro-2-hydroxybenzenesulfonamide CAS No. 35337-99-6

3,5-Dichloro-2-hydroxybenzenesulfonamide

Cat. No. B1655367
CAS RN: 35337-99-6
M. Wt: 242.08 g/mol
InChI Key: ZJLNEJARVJZSHY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H5Cl2NO3S . It has an average mass of 242.080 Da and a monoisotopic mass of 240.936722 Da . This compound exhibits immense potential in scientific research, including drug synthesis, organic chemistry, and medicinal research.


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-hydroxybenzenesulfonamide consists of 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . The compound has a polar surface area of 89 Ų and a molar refractivity of 50.4±0.4 cm³ .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-hydroxybenzenesulfonamide has a density of 1.7±0.1 g/cm³, a boiling point of 420.5±55.0 °C at 760 mmHg, and a flash point of 208.1±31.5 °C . It has a molar volume of 140.7±3.0 cm³ and a surface tension of 66.9±3.0 dyne/cm . The compound also has a LogP of 2.74, indicating its lipophilicity .

Scientific Research Applications

Chromogenic Detection in Clinical Chemistry

3,5-Dichloro-2-hydroxybenzenesulfonamide plays a significant role in the chromogenic detection system for the enzymatic assay of uric acid in biological fluids. Fossati, Prencipe, and Berti (2010) developed this system, which is reliable, simple, rapid, and suitable for both manual and automated procedures. This advancement significantly improved the process of assaying uric acid in serum and urine, making it a vital component in clinical chemistry diagnostics (Fossati & Prencipe, 2010).

Synthesis and Chemical Reactions

The compound has been utilized in various chemical syntheses and reactions. For instance, Suzue and Irikura (1968) used 2-hydroxybenzenesulfonamides for preparing derivatives with potential hypoglycemic properties. Their synthesis involved several steps, including the use of 3,5-dichloro-2-hydroxybenzenesulfonamide, demonstrating its versatility in organic synthesis (Suzue & Irikura, 1968).

Development of Anticancer Drugs

The compound has been explored for its potential in anticancer drug development. For example, Gul et al. (2018) synthesized new dibenzensulfonamides to develop new anticancer drug candidates. These compounds were tested for their cytotoxicities and inhibitory effects on various tumor cell lines, demonstrating the potential of 3,5-dichloro-2-hydroxybenzenesulfonamide derivatives in cancer treatment (Gul et al., 2018).

Use in Bioorganic Chemistry

In bioorganic chemistry, Rathish et al. (2009) synthesized 2-pyrazoline bearing benzenesulfonamide derivatives, including those derived from 3,5-dichloro-2-hydroxybenzenesulfonamide. These compounds were evaluated for their anti-inflammatory activity, showcasing the compound's utility in the development of new therapeutic agents (Rathish et al., 2009).

Environmental Applications

In environmental chemistry, Biard et al. (2011) utilizeda derivative of 3,5-dichloro-2-hydroxybenzenesulfonamide in a study assessing the mass transfer enhancement of volatile organic compounds in a compact scrubber. This study highlighted the potential of advanced oxidation processes to improve air treatment applications, where 3,5-dichloro-2-hydroxybenzenesulfonamide derivatives played a critical role (Biard et al., 2011).

Applications in Pharmacology

In pharmacology, the compound has been explored for its role in cognitive enhancement. Hirst et al. (2006) reported on SB-399885, a potent 5-HT6 receptor antagonist, where 3,5-dichloro-2-hydroxybenzenesulfonamide was a key component. This compound showed potential in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

3,5-dichloro-2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNEJARVJZSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303937
Record name 3,5-dichloro-2-hydroxybenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-hydroxybenzenesulfonamide

CAS RN

35337-99-6
Record name 3,5-Dichloro-2-hydroxybenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-hydroxybenzenesulfonamide
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Record name NSC163637
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Record name 3,5-dichloro-2-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 39.16 g of the product from Example 3 in 100 ml CH2Cl2 was contacted with 250 ml of 28% NH4OH at 5°-8° C. Following removal of CH2Cl2 by a N2 sparge the mixture was acidified to pH 3. Filtration afforded 42.7 g of 61% pure 2-hydroxy-3,5-dichlorobenzenesulfonamide (D) (71% yield).
Quantity
39.16 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 26.1 gm (0.1 mole) 3,5-dichloro-2-hydroxybenzenesulfonyl chloride in 400 ml dry tetrahydrofuran was cooled to 0° with an ice bath, and 11 ml (0.5 mole) anhydrous ammonia was added dropwise, with stirring. The rate of addition was sufficiently slow so as to keep the temperature of the reaction medium less than 10°. The mixture was stirred for 1.5 hours at 0° then slowly warmed to room temperature. The solvent was removed in vacuo and the residue was treated with 100 ml H2O. A small amount of insoluble by-product was filtered off and then the aqueous solution was acidified to pH=2.0 with 1 N HCl solution. Filtration of the resulting white precipitate and drying of the precipitate at 50° under vacuum gave 23.6 gm (97%) white solid, m.p. >225°. The infrared spectrum showed strong absorption at 3300, 1540, 1450 and 1320 cm-1, and the nuclear magnetic resonance spectrum showed a broad singlet at 7.2δ, 3 protons, and a doublet of doublets at 7.8δ, 2 protons. These data are consistent with the desired product.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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